molecular formula C10H11BrO B1268456 1-(4-(2-Bromoethyl)phenyl)ethanone CAS No. 40422-73-9

1-(4-(2-Bromoethyl)phenyl)ethanone

Cat. No.: B1268456
CAS No.: 40422-73-9
M. Wt: 227.1 g/mol
InChI Key: SCBYPRYCSIVASE-UHFFFAOYSA-N
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Description

1-(4-(2-Bromoethyl)phenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a colorless to yellow solid at room temperature and is primarily used in research and industrial applications. The compound is known for its reactivity due to the presence of both a bromoethyl group and a ketone functional group.

Biochemical Analysis

Biochemical Properties

1-(4-(2-Bromoethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, this compound can interact with glutathione, a key antioxidant in cells, potentially affecting redox balance and cellular detoxification processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways. These effects can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with cysteine residues in proteins, resulting in enzyme inactivation. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. The compound’s metabolism can also affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. It can also bind to transport proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound can impact its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like dichloromethane (CH2Cl2) at controlled temperatures to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Bromoethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: The primary product is 1-(4-(2-hydroxyethyl)phenyl)ethanol.

    Oxidation: Major products include 1-(4-(2-carboxyethyl)phenyl)ethanone and other oxidized derivatives.

Scientific Research Applications

1-(4-(2-Bromoethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-(2-Bromoethyl)phenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the substituents attached to it.

Comparison with Similar Compounds

1-(4-(2-Bromoethyl)phenyl)ethanone can be compared with other similar compounds such as:

    1-(4-(2-Chloroethyl)phenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(4-(2-Iodoethyl)phenyl)ethanone: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

    1-(4-(2-Fluoroethyl)phenyl)ethanone: Fluorine substitution results in different electronic effects and reactivity patterns.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(2-bromoethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBYPRYCSIVASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193435
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40422-73-9
Record name 1-[4-(2-Bromoethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40422-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040422739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-bromoethyl)phenyl]ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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